molecular formula C16H25BO4 B8216547 2-(3-Methoxy-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Methoxy-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8216547
M. Wt: 292.2 g/mol
InChI Key: WPBZHGYNKHDUSS-UHFFFAOYSA-N
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Description

2-(3-Methoxy-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl group substituted with methoxy and propoxy groups. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-methoxy-5-propoxyphenylboronic acid with a suitable dioxaborolane precursor. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic acid. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by palladium complexes to facilitate the formation of the boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: 3-Methoxy-5-propoxyphenylboronic acid.

    Reduction: 3-Methoxy-5-propoxyphenylborane.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-(3-Methoxy-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment, where boron atoms are used to target and destroy cancer cells.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an electrophilic partner. In biological systems, the boron atom can form reversible covalent bonds with biomolecules, such as enzymes and receptors, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl group directly bonded to the boron atom.

    3-Methoxyphenylboronic acid: A boronic acid with a methoxy group substituted on the phenyl ring.

    5-Propoxyphenylboronic acid: A boronic acid with a propoxy group substituted on the phenyl ring.

Uniqueness

2-(3-Methoxy-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both methoxy and propoxy groups on the phenyl ring, as well as the dioxaborolane ring structure. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

2-(3-methoxy-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO4/c1-7-8-19-14-10-12(9-13(11-14)18-6)17-20-15(2,3)16(4,5)21-17/h9-11H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBZHGYNKHDUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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